molecular formula C18H12N2O B11849781 4-[(2-Hydroxynaphthalen-1-yl)methylideneamino]benzonitrile

4-[(2-Hydroxynaphthalen-1-yl)methylideneamino]benzonitrile

Cat. No.: B11849781
M. Wt: 272.3 g/mol
InChI Key: CRSJDEBLYKFEPB-UHFFFAOYSA-N
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Description

4-[(2-Hydroxynaphthalen-1-yl)methylideneamino]benzonitrile is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Hydroxynaphthalen-1-yl)methylideneamino]benzonitrile typically involves the condensation reaction between 2-hydroxynaphthaldehyde and 4-aminobenzonitrile. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is stirred at elevated temperatures, often around 100°C, for several hours to ensure complete reaction. The product is then isolated by filtration and purified through recrystallization from suitable solvents such as dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Hydroxynaphthalen-1-yl)methylideneamino]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Secondary amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Mechanism of Action

The mechanism of action of 4-[(2-Hydroxynaphthalen-1-yl)methylideneamino]benzonitrile involves its interaction with molecular targets through its functional groups. The hydroxyl and imine groups can form hydrogen bonds and coordinate with metal ions, facilitating various biological and chemical processes. The compound’s ability to chelate metal ions makes it effective in inhibiting the activity of metalloenzymes and disrupting microbial cell walls .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-Hydroxynaphthalen-1-yl)methylideneamino]benzonitrile is unique due to its specific combination of a naphthalene ring and a benzonitrile group, which provides distinct electronic and steric properties. This uniqueness makes it particularly effective in forming stable metal complexes and exhibiting strong antimicrobial activity .

Properties

Molecular Formula

C18H12N2O

Molecular Weight

272.3 g/mol

IUPAC Name

4-[(2-hydroxynaphthalen-1-yl)methylideneamino]benzonitrile

InChI

InChI=1S/C18H12N2O/c19-11-13-5-8-15(9-6-13)20-12-17-16-4-2-1-3-14(16)7-10-18(17)21/h1-10,12,21H

InChI Key

CRSJDEBLYKFEPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=C(C=C3)C#N)O

Origin of Product

United States

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